molecular formula C16H22N2O2 B14596151 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate CAS No. 60309-70-8

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate

Katalognummer: B14596151
CAS-Nummer: 60309-70-8
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: SKVSIVNUUFZJIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a propylcarbamate group and a di(prop-2-en-1-yl)amino group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate typically involves nucleophilic aromatic substitution reactions. The phenyl ring is activated by electron-withdrawing groups, allowing for the substitution of a leaving group with the di(prop-2-en-1-yl)amino group. The propylcarbamate group can be introduced through carbamation reactions using appropriate isocyanates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[Di(prop-2-en-1-yl)amino]phenyl methylcarbamate
  • 2-[Di(prop-2-en-1-yl)amino]phenyl ethylcarbamate
  • 2-[Di(prop-2-en-1-yl)amino]phenyl butylcarbamate

Uniqueness

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate is unique due to its specific substitution pattern and the presence of both di(prop-2-en-1-yl)amino and propylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

60309-70-8

Molekularformel

C16H22N2O2

Molekulargewicht

274.36 g/mol

IUPAC-Name

[2-[bis(prop-2-enyl)amino]phenyl] N-propylcarbamate

InChI

InChI=1S/C16H22N2O2/c1-4-11-17-16(19)20-15-10-8-7-9-14(15)18(12-5-2)13-6-3/h5-10H,2-4,11-13H2,1H3,(H,17,19)

InChI-Schlüssel

SKVSIVNUUFZJIK-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)OC1=CC=CC=C1N(CC=C)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.